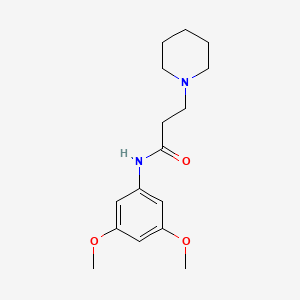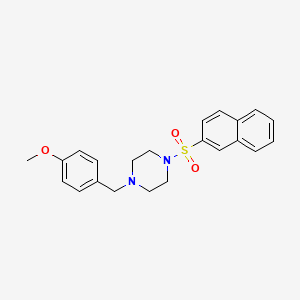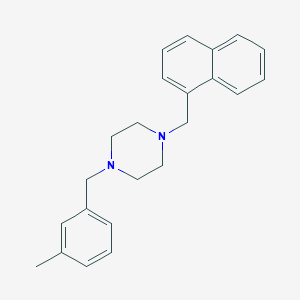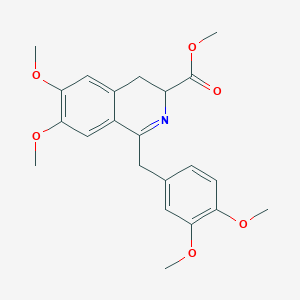
N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide is a chemical compound with a complex structure that includes a piperidine ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine and a suitable amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or piperidine derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide
- N-(3,5-dimethoxyphenyl)-3-(morpholin-1-yl)propanamide
- N-(3,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide is unique due to its specific combination of a dimethoxyphenyl group and a piperidine ring, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-10-13(11-15(12-14)21-2)17-16(19)6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChI Key |
ZWPASDXYJGLHBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10885064.png)



![2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885105.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
methanone](/img/structure/B10885110.png)
![1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene](/img/structure/B10885112.png)
![4-[2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B10885122.png)
![3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B10885128.png)


![1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10885148.png)
